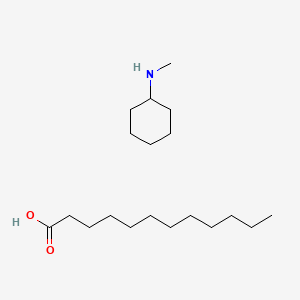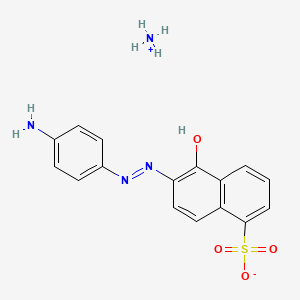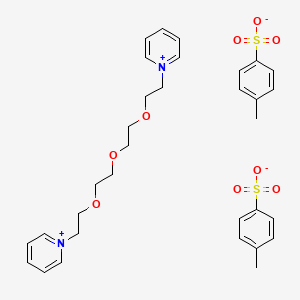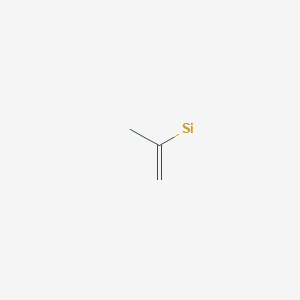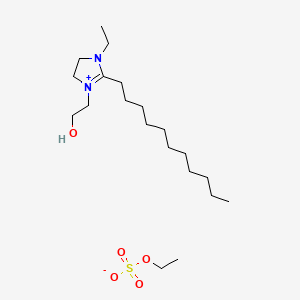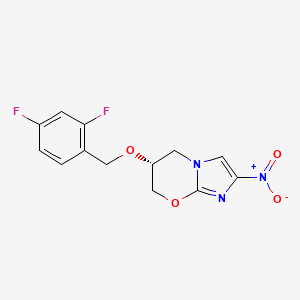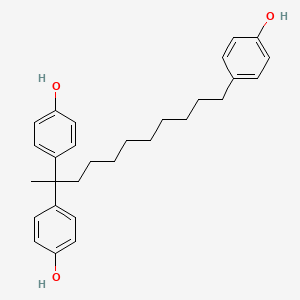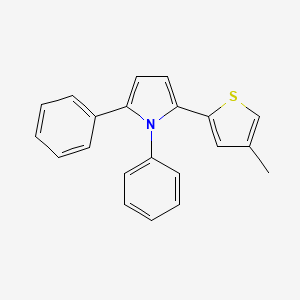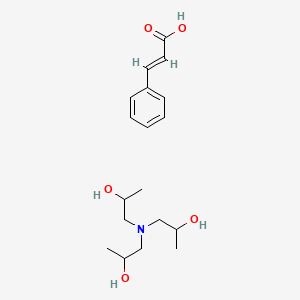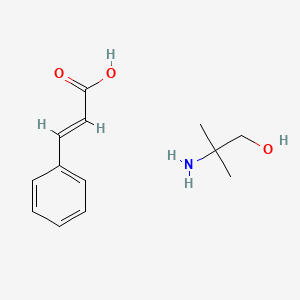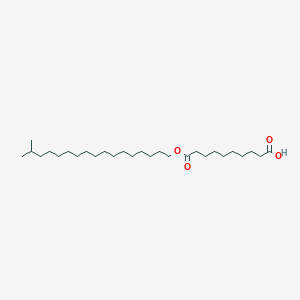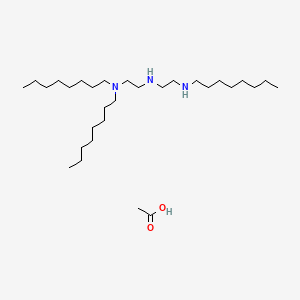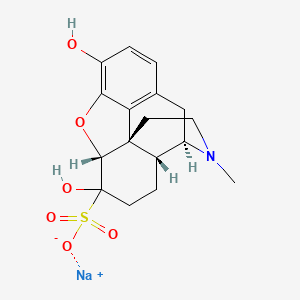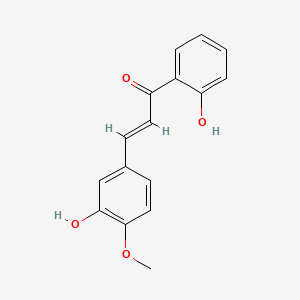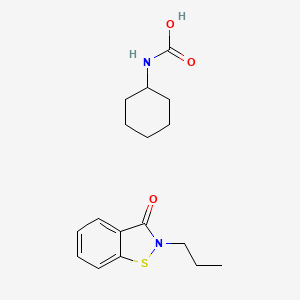
cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide (CO₂) as raw materials . These reactions are often carried out under specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale synthetic routes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .
化学反応の分析
Types of Reactions
Cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in gene expression and cellular behavior.
類似化合物との比較
Similar Compounds
Similar compounds to cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one include other benzothiazole derivatives such as:
- 2-aminobenzenethiol
- 2-arylbenzothiazoles
- Benzothiazole-based anti-tubercular compounds
Uniqueness
This compound is unique due to its specific structural features and the combination of functional groups that confer distinct biological and chemical properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be present in other benzothiazole derivatives .
特性
CAS番号 |
199173-04-1 |
|---|---|
分子式 |
C17H24N2O3S |
分子量 |
336.5 g/mol |
IUPAC名 |
cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C7H13NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;9-7(10)8-6-4-2-1-3-5-6/h3-6H,2,7H2,1H3;6,8H,1-5H2,(H,9,10) |
InChIキー |
RETBCFYIKOBUQP-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.C1CCC(CC1)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


